molecular formula C8H16N2O4 B087567 2-(Hydroxyamino)cyclohexan-1-one oxime acetate CAS No. 13785-65-4

2-(Hydroxyamino)cyclohexan-1-one oxime acetate

Cat. No. B087567
CAS RN: 13785-65-4
M. Wt: 204.22 g/mol
InChI Key: RWPYLBIFODZUGF-UHFFFAOYSA-N
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Description

The interest in 2-(Hydroxyamino)cyclohexan-1-one oxime acetate and its derivatives stems from their potential in synthesizing compounds with significant cytotoxic activities and their utility in various chemical reactions, demonstrating their versatility in organic synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives related to 2-(Hydroxyamino)cyclohexan-1-one oxime acetate involves reactions like the one between bis-(phenylmethylene)cyclohexanone and hydroxylamine hydrochloride and sodium acetate, leading to oxime compounds with confirmed structures through high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis. Such synthetic routes are essential for producing compounds with potential cytotoxic activities against various tumor cell lines (Dimmock et al., 1992).

Molecular Structure Analysis

The molecular structure of these compounds, as deduced and confirmed by techniques such as X-ray analysis, highlights the importance of the oxime function and the hydroxyamino group in the cyclohexanone ring, which are pivotal for their reactivity and biological activities.

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including oxidative addition with oximes to [Os3(CO)10(MeCN)2], leading to clusters with bridging oximato ligands. Such reactions are crucial for understanding the chemical behavior and the potential of these compounds in catalysis and synthesis of new materials (Deeming et al., 1990).

Scientific Research Applications

Anticancer Potency

The modification of biologically active carbonyl compounds into oximes, such as 2-(hydroxyamino)-1,4-naphthoquinone, has been explored for their anticancer activities. A study highlighted that such compounds exhibit moderate cytotoxic activities against a panel of cancer cells, with one compound showing significant anticancer potency against prostate cancer cells. This suggests a potential application of similar oxime compounds in developing anticancer agents (Valderrama et al., 2022).

Cyclohexanone Oxime Production

Cyclohexanone oxime is a precursor for the production of ε-caprolactam, a monomer used in the nylon-6 industry. Research into the production of cyclohexanone oxime from cyclohexanone using hydroxylammonium sulfate has provided insights into optimizing the oximation process, which is crucial for the nylon-6 production chain. This includes understanding the effects of pH, interfacial area, and concentration of reagents on the oximation rate (Lorenzo et al., 2016).

Enzyme Model Systems

Oximes have been used to modify cyclohexaamylose, introducing nucleophilic oxime groups to create enzyme model systems. These modifications allow for the study of enzyme-like reactions, such as the deacylation of esters, providing valuable insights into enzyme mechanisms and potentially leading to the development of enzyme mimics for industrial and pharmaceutical applications (Hooidonk et al., 2010).

Chemical Synthesis and Reactions

Oximes, including 2-(hydroxyamino)cyclohexan-1-one oxime acetate derivatives, are involved in various chemical reactions, contributing to the synthesis of diverse organic compounds. For instance, oxime compounds have been utilized in one-pot syntheses, demonstrating their versatility in organic synthesis. These reactions are important for creating complex molecules for further research and application in medicinal chemistry and materials science (Supsana et al., 2000).

properties

IUPAC Name

acetic acid;N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.C2H4O2/c9-7-5-3-1-2-4-6(5)8-10;1-2(3)4/h5,7,9-10H,1-4H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPYLBIFODZUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(=NO)C(C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327524
Record name 2-(hydroxyamino)cyclohexan-1-one oxime acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxyamino)cyclohexan-1-one oxime acetate

CAS RN

13785-65-4
Record name 2-(hydroxyamino)cyclohexan-1-one oxime acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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